molecular formula C4H4IN3O B072790 5-Iodocytosine CAS No. 1122-44-7

5-Iodocytosine

Cat. No. B072790
CAS RN: 1122-44-7
M. Wt: 237 g/mol
InChI Key: UFVWJVAMULFOMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Iodocytosine has been explored through different methods. A notable approach involves the use of 5-iodo-2'-deoxyuridine as a precursor, undergoing specific reactions to yield phosphoramidites with protection groups that facilitate the incorporation of 5-Iodocytosine into DNA strands. This method allows for efficient synthesis and clean removal of protecting groups, enabling further studies on DNA modifications (Dai et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of 5-Iodocytosine and its derivatives has revealed the significance of the iodine atom in influencing the nucleobase's properties. For instance, the crystal structure of modified cytosines shows that specific group substitutions, such as the iodine atom, can affect the base's ability to form hydrogen bonds, thus impacting its pairing and overall structural dynamics within DNA (Münzel et al., 2011).

Chemical Reactions and Properties

5-Iodocytosine participates in various chemical reactions, including palladium-catalyzed functionalizations which are pivotal for synthesizing DNA strands with specific modifications. These reactions are crucial for studying the biological implications of modified nucleobases in genetic material (Münzel et al., 2010).

Physical Properties Analysis

The physical properties of 5-Iodocytosine, such as solubility, melting point, and stability, are influenced by the presence of the iodine atom. These properties are critical for its application in various experimental and analytical procedures, ensuring the compound's suitability for studies in nucleic acid modifications and interactions (Hudson et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-Iodocytosine, including reactivity and potential for further modifications, are central to its utility in research. The iodine modification allows for subsequent chemical reactions that can introduce additional functional groups or labels, enabling detailed studies on DNA methylation, epigenetic modifications, and gene expression regulation (Bachman et al., 2014).

Scientific Research Applications

  • 5-Iodocytosine demonstrated toxic effects in mice at dosages where other similar compounds did not. This toxicity could be mitigated by co-administration of 5-methylcytosine. The study also discussed the metabolic fate of 5-iodocytosine, highlighting differences with 5-iodouracil and proposing catabolism schemes (Bakhle, Creasey, Sartorelli, & Prusoff, 1964).

  • 5-Iodocytosine has been found effective for high-yield photocrosslinking in RNA to its associated protein. This offers a significant improvement over 5-bromouracil, especially in crosslinking yields, and is selective for aromatic amino acid residues (Meisenheimer, Meisenheimer, Willis, & Koch, 1996).

  • 5-Iodocytosine has been used in the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidites, an important DNA base modification in mammalian genomic DNA. These phosphoramidites enable efficient incorporation into DNA and have implications for epigenetic research (Dai, Song, Pan, & He, 2011).

  • 5-Iodocytosine has been employed in a tandem reaction to synthesize fluorescent bicyclic nucleobase pyrrolcytosine, which has potential applications in SNP analysis (Hudson, Dambenieks, & Viirre, 2005).

  • Incorporation of 5-iodocytosine into DNA of Herpes Simplex Virus-infected cells has been demonstrated, suggesting its potential use in studying viral replication and possibly as an antiviral agent (Fox, Dobersen, & Greer, 1983).

Safety And Hazards

5-Iodocytosine is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

6-amino-5-iodo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVWJVAMULFOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149947
Record name 5-Iodocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodocytosine

CAS RN

1122-44-7
Record name 6-Amino-5-iodo-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodocytosine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-iodo-1,2-dihydropyrimidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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